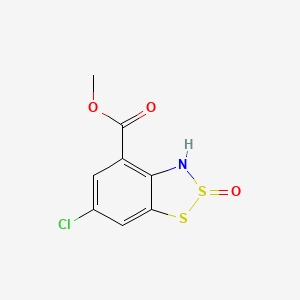
HSP47 inhibitor III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabicitran is a phytocannabinoid first isolated in 1974 as a trace component of Cannabis sativa . It is structurally related to other cannabinoids found in various plants. Unlike some other cannabinoids, cannabicitran is not psychoactive but has shown potential in reducing intraocular pressure in tests on rabbits .
Preparation Methods
The preparation of cannabicitran involves the extraction and isolation from Cannabis sativa. The process typically includes:
Extraction: Using solvents like ethanol or supercritical carbon dioxide to extract cannabinoids from the plant material.
Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate cannabicitran from other cannabinoids.
Purification: Further purification steps to achieve a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Cannabicitran undergoes various chemical reactions, including:
Oxidation: Cannabicitran can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in cannabicitran, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the cannabicitran molecule, creating derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cannabicitran has several scientific research applications:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and the development of new synthetic cannabinoids.
Biology: Investigated for its effects on various biological systems, including its potential to reduce intraocular pressure.
Medicine: Explored for its therapeutic potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
Cannabicitran exerts its effects primarily through interaction with the NAGly receptor (formally GPR18), which is a target for many structurally related cannabinoids . This interaction is believed to be responsible for its ability to reduce intraocular pressure. The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Cannabicitran is unique among cannabinoids due to its specific structure and non-psychoactive nature. Similar compounds include:
Cannabidiol: Another non-psychoactive cannabinoid with various therapeutic applications.
Cannabichromene: Known for its anti-inflammatory and analgesic properties.
Cannabigerol: A precursor to other cannabinoids with potential therapeutic benefits.
Cannabicitran stands out due to its specific interaction with the NAGly receptor and its potential application in reducing intraocular pressure, which is not a common feature among all cannabinoids.
Properties
CAS No. |
287917-38-8 |
|---|---|
Molecular Formula |
C8H6ClNO3S2 |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
methyl 6-chloro-2-oxo-3H-1,2λ4,3-benzodithiazole-4-carboxylate |
InChI |
InChI=1S/C8H6ClNO3S2/c1-13-8(11)5-2-4(9)3-6-7(5)10-15(12)14-6/h2-3,10H,1H3 |
InChI Key |
PLAIAIKZKCZEQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SS(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


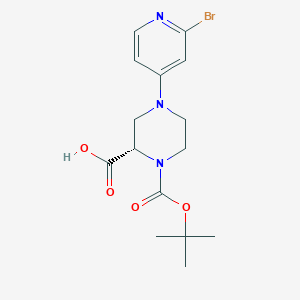
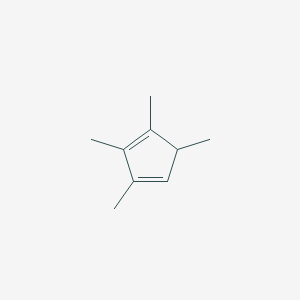
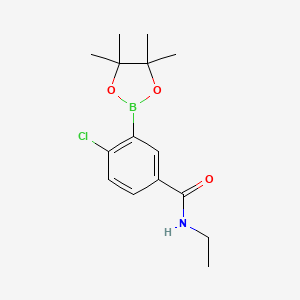
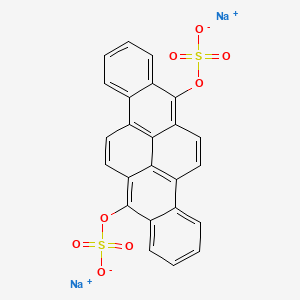
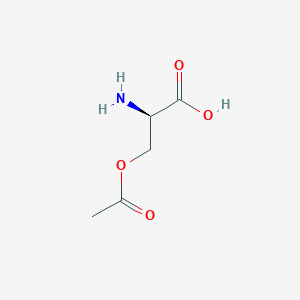
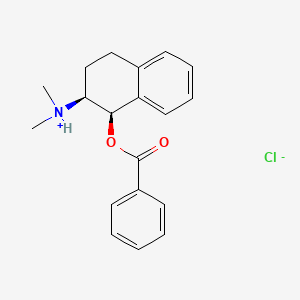
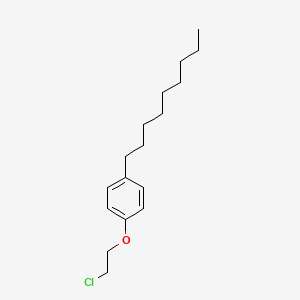

![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

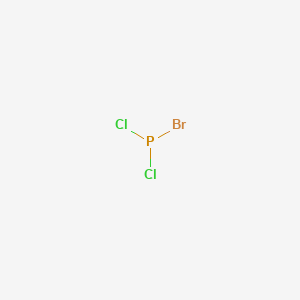
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
